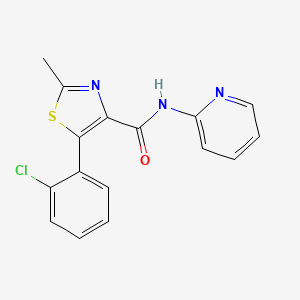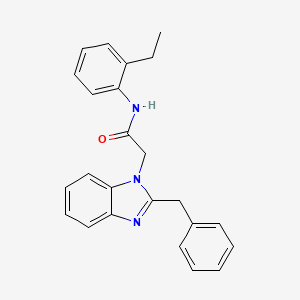![molecular formula C25H20N2O B11135022 (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B11135022.png)
(2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of a conjugated system involving a carbonyl group and an aromatic ring. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors, continuous stirring, and precise control of temperature and pH to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. It can also induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrazole ring and the conjugated system enhances its potential as a therapeutic agent and a precursor for the synthesis of more complex molecules.
Properties
Molecular Formula |
C25H20N2O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(E)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H20N2O/c1-19-12-14-21(15-13-19)25-22(16-17-24(28)20-8-4-2-5-9-20)18-27(26-25)23-10-6-3-7-11-23/h2-18H,1H3/b17-16+ |
InChI Key |
PPIHIKDLCHVTQY-WUKNDPDISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide](/img/structure/B11134942.png)

methanone](/img/structure/B11134946.png)
![1-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B11134947.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11134956.png)
![N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B11134958.png)
![3-(4-fluorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11134961.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134976.png)

![ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11134996.png)
![methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-phenylalaninate](/img/structure/B11135004.png)
![5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135006.png)
![7-Chloro-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135008.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135011.png)
